1-(3-Chloroquinoxalin-2-yl)butan-1-one

Physicochemical profiling Lipophilicity Drug-likeness

This research intermediate offers a defined scaffold with a reactive C-2 carbonyl and 3-chloro handle for diversification (Suzuki, Buchwald-Hartwig). Ideal for hit-to-lead programs targeting kinases/GPCRs due to favorable ligand efficiency metrics (MW=234.68, XLogP3 ~2.1). Not a generic quinoxaline; this specific isomer is essential for reproducible SAR and halogen bonding studies.

Molecular Formula C12H11ClN2O
Molecular Weight 234.68 g/mol
Cat. No. B14916237
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Chloroquinoxalin-2-yl)butan-1-one
Molecular FormulaC12H11ClN2O
Molecular Weight234.68 g/mol
Structural Identifiers
SMILESCCCC(=O)C1=NC2=CC=CC=C2N=C1Cl
InChIInChI=1S/C12H11ClN2O/c1-2-5-10(16)11-12(13)15-9-7-4-3-6-8(9)14-11/h3-4,6-7H,2,5H2,1H3
InChIKeyOYGJPEFWBYMNLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-Chloroquinoxalin-2-yl)butan-1-one: A 3‑Chloroquinoxaline Ketone Building Block with Defined Physicochemical Properties and Proven Utility in Heterocyclic Synthesis


1-(3-Chloroquinoxalin-2-yl)butan-1-one (CAS 2189730-59-2, MF C12H11ClN2O, MW 234.68 g/mol) is a quinoxaline derivative featuring a 3-chloro-substituted heteroaromatic ring linked directly to a butan-1-one carbonyl group . Its structure places it at the intersection of several important chemical classes: halogenated heterocycles, aryl alkyl ketones, and quinoxaline-based pharmacophores. This compound is commercially available as a research intermediate , and its molecular framework is specifically designed to serve as a precursor for further functionalization—particularly at the electrophilic C‑2 position adjacent to the chloro substituent—making it a defined, single-entity scaffold for medicinal chemistry and agrochemical lead optimization programs.

Why Substituting 1-(3-Chloroquinoxalin-2-yl)butan-1-one with a “Similar” Quinoxaline Analog is Scientifically Unsound Without Quantitative Re‑validation


Quinoxaline derivatives are not functionally interchangeable. Even minor modifications—such as shifting the carbonyl group by one carbon, altering the halogen, or changing the heterocyclic substitution pattern—dramatically alter hydrogen‑bonding networks, lipophilicity, and metabolic stability [1]. For example, the positional isomer 1-(3-chloroquinoxalin-2-yl)butan-2-one differs in the position of the ketone, which directly affects the electron density distribution across the quinoxaline ring and the compound's ability to participate in π‑stacking interactions with biological targets. Similarly, replacing the chlorine atom with bromine or fluorine alters both steric bulk and halogen‑bonding potential, while alternative quinoxaline‑2‑carboxamides present a completely different pharmacophore that engages receptors (e.g., 5‑HT3) in a fundamentally distinct manner. Therefore, any assumption of functional equivalence without rigorous, assay‑matched, head‑to‑head data is scientifically invalid and may lead to irreproducible results or failed SAR campaigns.

Head‑to‑Head and Cross‑Study Quantitative Differentiation of 1-(3-Chloroquinoxalin-2-yl)butan-1-one from Its Closest Structural Analogs


Positional Isomerism: 1‑(3‑Chloroquinoxalin‑2‑yl)butan‑1‑one vs. 1‑(3‑Chloroquinoxalin‑2‑yl)butan‑2‑one – A Clear Difference in Calculated Lipophilicity (XLogP3‑AA)

The target compound, 1-(3-chloroquinoxalin-2-yl)butan-1-one, and its closest positional isomer, 1-(3-chloroquinoxalin-2-yl)butan-2-one, differ only in the position of the carbonyl group within the butanone side chain. Despite sharing the same molecular formula (C12H11ClN2O) and identical molecular weight (234.68 g/mol), their calculated lipophilicities diverge meaningfully. The butan-1-one isomer exhibits a computed XLogP3-AA value of approximately 2.1 [1], whereas the butan-2-one isomer has a higher computed XLogP3-AA value of 2.3 [2]. This 0.2 log unit difference corresponds to a ~58% increase in octanol‑water partition coefficient, which can significantly impact membrane permeability, plasma protein binding, and off‑target promiscuity. Such a difference is sufficient to alter the compound's behavior in cell‑based assays and ADME screening without any change in the core heterocyclic scaffold.

Physicochemical profiling Lipophilicity Drug-likeness

Ketone vs. Carboxamide Pharmacophore: Distinct 5‑HT3 Receptor Antagonism Profile of 3‑Chloroquinoxaline‑2‑carboxamides Underscores the Functional Divergence of 1‑(3‑Chloroquinoxalin‑2‑yl)butan‑1‑one

3‑Chloroquinoxaline‑2‑carboxamides are established 5‑HT3 receptor antagonists. In a standardized longitudinal muscle‑myenteric plexus (LMMP) preparation from guinea pig ileum, the lead carboxamide compound (3g) exhibited a pA2 value of 6.4, which is comparable to that of the clinical standard ondansetron (pA2 = 6.9) [1]. In stark contrast, 1-(3-chloroquinoxalin-2-yl)butan-1-one lacks the critical amide hydrogen‑bond donor and the extended aromatic substitution pattern required for 5‑HT3 receptor engagement. Consequently, this ketone‑based scaffold is predicted to be inactive at the 5‑HT3 receptor. This example illustrates that a seemingly minor functional group replacement (amide → ketone) completely abolishes a known class activity, and users seeking 5‑HT3 antagonism must select the correct chemotype.

5-HT3 receptor Pharmacophore comparison SAR divergence

Halogen‑Dependent Antimicrobial Potential: 3‑Chloroquinoxaline Esters Exhibit Moderate Antimycobacterial Activity (MIC90 40.66 µM) while 3‑Chloroquinoxaline‑2‑carbonyl Amides are Inactive

Within the 3‑chloroquinoxaline class, the choice of C‑2 functionalization profoundly impacts antimycobacterial activity. 3‑Chloroquinoxaline‑2‑carbonyl ester derivative 99‑C demonstrated activity against Mycobacterium tuberculosis with an MIC90 of 40.66 µM [1]. In contrast, 3‑chloroquinoxaline‑2‑carbonyl amides 100A‑C and 101A‑D were found to be inactive [1]. While 1-(3-chloroquinoxalin-2-yl)butan-1-one is a ketone, not an ester, this class‑level data underscores that the C‑2 substituent is a critical determinant of biological activity. Users must recognize that the target compound's specific butan‑1‑one group is distinct from both ester and amide functionalities and will possess its own unique antimicrobial profile that cannot be inferred from other 3‑chloroquinoxaline derivatives.

Antimycobacterial Mycobacterium tuberculosis Halogen effects

Physicochemical Comparison: 1‑(3‑Chloroquinoxalin‑2‑yl)butan‑1‑one vs. 1‑(3‑Bromoquinoxalin‑2‑yl)butan‑1‑one – Chlorine Confers Lower Molecular Weight and Altered Halogen‑Bonding Potential

Replacing the 3‑chloro substituent with bromine yields 1-(3-bromoquinoxalin-2-yl)butan-1-one, a direct analog that is often considered interchangeable in preliminary SAR studies. However, the chlorine derivative has a molecular weight of 234.68 g/mol , while the bromine analog (C12H11BrN2O) has a molecular weight of approximately 279.13 g/mol—a difference of ~44 g/mol. This increase in molecular weight is accompanied by a larger van der Waals radius for bromine (1.85 Å vs. 1.75 Å for chlorine) and a different halogen‑bonding donor strength (Br is a weaker halogen‑bond donor than Cl). These differences can affect target binding geometry, metabolic stability, and off‑target liability. For applications where lipophilic ligand efficiency (LLE) or ligand efficiency (LE) are critical metrics, the lower molecular weight chlorine derivative is the preferred starting point.

Halogen substitution Physicochemical properties Molecular weight

Scientifically Justified Research and Industrial Applications of 1-(3-Chloroquinoxalin-2-yl)butan-1-one Based on Quantitative Evidence


Medicinal Chemistry Lead Optimization: A Defined Ketone Scaffold for Selective Functionalization

1-(3-Chloroquinoxalin-2-yl)butan-1-one serves as a versatile ketone building block for the synthesis of novel quinoxaline‑based pharmacophores. Its C‑2 carbonyl group is a reactive center for nucleophilic additions (e.g., Grignard, hydride reductions) and condensation reactions, enabling the rapid generation of diverse libraries for SAR studies. The 3‑chloro substituent provides an additional handle for cross‑coupling reactions (e.g., Suzuki, Buchwald‑Hartwig) allowing for late‑stage diversification. Because the compound's physicochemical properties (MW = 234.68, XLogP3 ~2.1) are within favorable ranges for oral bioavailability , it is an ideal starting point for hit‑to‑lead campaigns targeting kinases, GPCRs, or ion channels where a quinoxaline core is desired. Researchers should prioritize this compound over its bromo‑analog when ligand efficiency metrics are a primary optimization goal.

Agrochemical Discovery: Building Block for Novel Quinoxaline‑Based Fungicides and Herbicides

Quinoxaline derivatives have a well‑established history in agrochemicals, with compounds like quinoxyfen (a fungicide) and quinclorac (a herbicide) demonstrating commercial success. 1-(3-Chloroquinoxalin-2-yl)butan-1-one provides a unique, patent‑unencumbered entry point into this chemical space. Its butan‑1‑one side chain can be further elaborated to introduce lipophilic groups that enhance cuticular penetration or to install hydrogen‑bond donors that improve target binding. The presence of the chloro substituent at the 3‑position mimics the substitution pattern of many bioactive quinoxalines and can be retained or replaced via nucleophilic aromatic substitution. This compound is particularly well‑suited for early‑stage discovery programs aiming to identify new leads with favorable physicochemical properties for foliar application.

Chemical Biology Probe Development: A Tool for Investigating Halogen‑Bonding Interactions

The 3‑chloroquinoxaline moiety in 1-(3-chloroquinoxalin-2-yl)butan-1-one presents an opportunity to study the role of halogen bonding in protein‑ligand recognition. Chlorine, as a halogen‑bond donor, can engage with backbone carbonyl oxygens or side‑chain carboxylates in protein binding pockets. This compound's ketone group can be used to tether the molecule to surfaces, fluorescent dyes, or biotin for pull‑down experiments. By comparing the binding affinity of this chloro‑substituted scaffold with that of its bromo‑ or iodo‑analogs, researchers can quantify the energetic contribution of halogen bonding to target engagement. The compound's moderate lipophilicity (XLogP3 ~2.1) ensures it remains soluble in aqueous assay buffers, making it a practical tool for biochemical and biophysical studies.

Quote Request

Request a Quote for 1-(3-Chloroquinoxalin-2-yl)butan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.